(2-(Pyridin-3-yl)phenyl)methanamine
Overview
Description
(2-(Pyridin-3-yl)phenyl)methanamine is an organic compound that features a phenyl group substituted with a pyridin-3-yl group and an amine group
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of aralkylamines , which are alkylamines where the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds often interact with various receptors and enzymes in the body, influencing a wide range of biological processes.
Mode of Action
One study mentions the use of a similar compound in a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones . This suggests that (2-(Pyridin-3-yl)phenyl)methanamine might also interact with its targets through oxidation reactions .
Biochemical Pathways
Given its potential role in oxidation reactions , it could be involved in various metabolic pathways where oxidation reactions play a significant role.
Pharmacokinetics
For instance, it has a high gastrointestinal (GI) absorption score, indicating that a significant amount of the compound is likely to be absorbed by the gut after oral administration . It is also predicted to be blood-brain barrier permeant, suggesting that it can cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
Based on its potential role in oxidation reactions , it could influence the balance of oxidants and antioxidants in cells, potentially affecting cellular functions and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-3-yl)phenyl)methanamine typically involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-3-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in dry CH2Cl2.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
(2-(Pyridin-3-yl)phenyl)methanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridin-2-yl)phenyl)methanamine: Similar structure but with the pyridinyl group at the 2-position.
(2-(Pyridin-4-yl)phenyl)methanamine: Similar structure but with the pyridinyl group at the 4-position.
(2-(Pyridin-3-yl)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(2-(Pyridin-3-yl)phenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(2-pyridin-3-ylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSSIXBEZAGJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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